molecular formula C15H18ClF2NO B4918282 (2-Chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone

(2-Chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B4918282
M. Wt: 301.76 g/mol
InChI Key: JDWMTXGINVSHEU-UHFFFAOYSA-N
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Description

(2-Chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated and fluorinated aromatic ring, coupled with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5,6-difluoro-3-methylbenzene and 2,6-dimethylpiperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, temperature, and catalysts to facilitate the reaction.

    Formation of Intermediate: The initial reaction leads to the formation of an intermediate compound, which is then subjected to further chemical transformations.

    Final Product: The intermediate is finally converted into this compound through a series of purification and isolation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, automated processes, and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The aromatic ring in the compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted aromatic compounds.

Scientific Research Applications

(2-Chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-5,6-difluoro-3-methylphenyl)(4-morpholinyl)methanone: This compound shares a similar aromatic structure but differs in the piperidine moiety.

    (2-Chloro-5,6-difluoro-3-methylphenyl)(4-methyl-1-piperidinyl)methanone: Another closely related compound with slight variations in the substituents.

Uniqueness

The uniqueness of (2-Chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-chloro-5,6-difluoro-3-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF2NO/c1-8-7-11(17)14(18)12(13(8)16)15(20)19-9(2)5-4-6-10(19)3/h7,9-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWMTXGINVSHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C(=CC(=C2F)F)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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